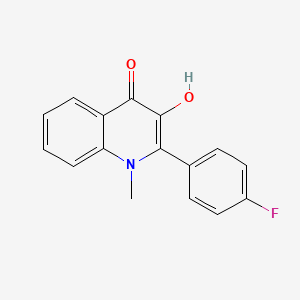![molecular formula C20H20ClNO5 B15211069 7-Butyl-4-chloro-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione CAS No. 61186-53-6](/img/structure/B15211069.png)
7-Butyl-4-chloro-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Butyl-4-chloro-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione is a chemical compound with the molecular formula C20H20ClNO5 and a molecular weight of 389.83 g/mol . This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
The synthesis of 7-Butyl-4-chloro-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione involves several steps, including the formation of the quinoline core and subsequent functionalization. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of the butyl, chloro, and methoxy groups can be carried out using various reagents and conditions.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques.
Análisis De Reacciones Químicas
7-Butyl-4-chloro-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
7-Butyl-4-chloro-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione has several scientific research applications, including:
Medicinal Chemistry: Quinoline derivatives are known for their potential as therapeutic agents, including antimalarial, antibacterial, and anticancer activities. This compound may be investigated for similar applications.
Materials Science: Quinoline derivatives can be used in the development of organic semiconductors, light-emitting diodes, and other electronic materials.
Biological Studies: The compound can be used as a probe or tool in biological studies to investigate various biochemical pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 7-Butyl-4-chloro-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar compounds to 7-Butyl-4-chloro-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione include other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a similar quinoline core structure.
Quinoline N-oxide: A derivative with an oxidized quinoline core.
4,7-Dichloroquinoline: A compound with two chloro substituents on the quinoline core.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Propiedades
Número CAS |
61186-53-6 |
|---|---|
Fórmula molecular |
C20H20ClNO5 |
Peso molecular |
389.8 g/mol |
Nombre IUPAC |
7-butyl-4-chloro-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione |
InChI |
InChI=1S/C20H20ClNO5/c1-5-6-7-10-8-11-13(20(27-4)19(10)26-3)18(24)16-14(17(11)23)15(21)12(25-2)9-22-16/h8-9H,5-7H2,1-4H3 |
Clave InChI |
NHABCFQPIPFWHH-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC2=C(C(=C1OC)OC)C(=O)C3=NC=C(C(=C3C2=O)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


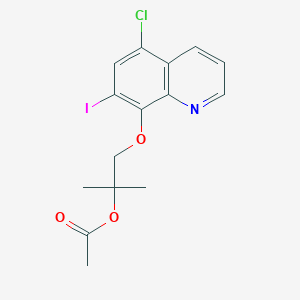
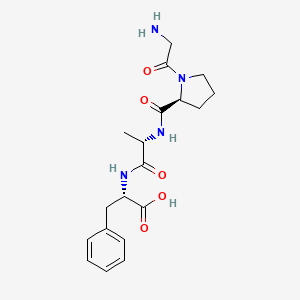
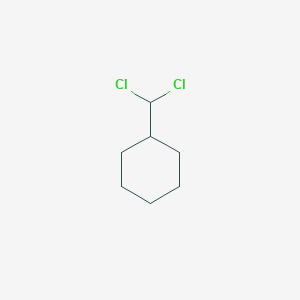

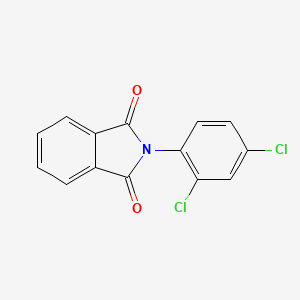

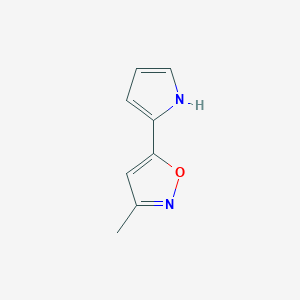
![2-(2-(Carboxymethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B15211033.png)
